![molecular formula C8H3BrN2S2 B2472496 2-Bromobenzo[1,2-d:3,4-d']bis(thiazole) CAS No. 1396878-59-3](/img/structure/B2472496.png)

2-Bromobenzo[1,2-d:3,4-d']bis(thiazole)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

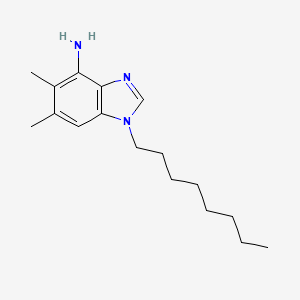

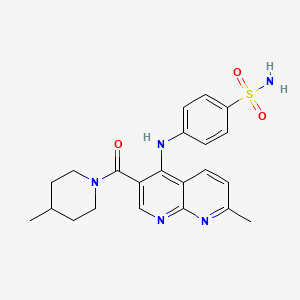

“2-Bromobenzo[1,2-d:3,4-d’]bis(thiazole)” is a bromo derivative of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), also known as isoBBT . It is an electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components .

Synthesis Analysis

The compound was selectively obtained from the bromination of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) . The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass spectrometry, 1H-, 13C-NMR, IR and UV spectroscopy, and mass spectrometry .Molecular Structure Analysis

The electronic structure and delocalization in “2-Bromobenzo[1,2-d:3,4-d’]bis(thiazole)” were studied using X-ray diffraction analysis and ab initio calculations .Chemical Reactions Analysis

The compound has been shown to increase in reactivity in aromatic nucleophilic substitution reactions . It does not reduce the ability to undergo cross-coupling reactions .Physical And Chemical Properties Analysis

The compound is slightly soluble in water .Applications De Recherche Scientifique

- Application : Researchers have investigated isoBBT for its potential use in designing efficient OLEDs and OSCs. Its electronic structure makes it suitable for these optoelectronic devices .

- Application : By selectively introducing aryl groups at specific positions, they aim to develop novel compounds for organic photovoltaic components .

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Selective Arylation Reactions

Synthesis of Monosubstituted IsoBBT Compounds

Mécanisme D'action

Target of Action

2-Bromobenzo[1,2-d:3,4-d’]bis(thiazole) is a bromoderivative of benzofused 1,2,5-thiadiazoles . These compounds are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . Therefore, the primary targets of this compound are the molecules involved in the photovoltaic process.

Mode of Action

The compound acts as an electron-withdrawing building block in the synthesis of organic dyes . The addition of another electron-acceptor thiadiazole ring to the 2,1,3-benzothiadiazole heterocyclic system leads to the formation of 1H,5H-benzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazoles) (BBTs) which have a stronger electron-withdrawing character .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of organic dyes and photovoltaic materials . The compound’s electron-withdrawing properties and its ability to undergo aromatic nucleophilic substitution reactions and cross-coupling reactions play a crucial role in these pathways .

Result of Action

The result of the action of 2-Bromobenzo[1,2-d:3,4-d’]bis(thiazole) is the production of effective photovoltaic materials . These materials have various applications in optoelectronics .

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2S2/c9-8-11-4-1-2-5-6(7(4)13-8)10-3-12-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSSKTCCOCQRMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1N=C(S3)Br)N=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobenzo[1,2-d:3,4-d']bis(thiazole) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B2472414.png)

![(2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2472415.png)

![Methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2472420.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B2472422.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2472423.png)

![4-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2472428.png)

![5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride](/img/structure/B2472431.png)